molecular formula C8H10FNO B13835654 4-Fluoro-N-hydroxy-2,6-dimethylaniline CAS No. 478976-70-4

4-Fluoro-N-hydroxy-2,6-dimethylaniline

Cat. No.: B13835654
CAS No.: 478976-70-4
M. Wt: 155.17 g/mol
InChI Key: JROFZZPJVPLMOA-UHFFFAOYSA-N
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Description

4-Fluoro-N-hydroxy-2,6-dimethylaniline is an aromatic amine derivative that features a fluorine atom at the para position and a hydroxyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-hydroxy-2,6-dimethylaniline typically involves the following steps:

    Nitration: The starting material, 2,6-dimethylaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amine group.

    Fluorination: The amine group is subsequently fluorinated to introduce the fluorine atom at the para position.

    Hydroxylation: Finally, the amine group is hydroxylated to form the N-hydroxy derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-hydroxy-2,6-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group back to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-N-hydroxy-2,6-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential mutagenic effects and interactions with DNA.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-hydroxy-2,6-dimethylaniline involves its interaction with biological molecules, particularly DNA. The compound can form DNA adducts through its hydroxylamine group, leading to mutations and potential carcinogenic effects. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylaniline: Lacks the fluorine and hydroxyl groups, making it less reactive.

    4-Fluoro-2,6-dimethylaniline: Lacks the hydroxyl group, reducing its ability to form DNA adducts.

    N-hydroxy-2,6-dimethylaniline: Lacks the fluorine atom, affecting its stability and reactivity.

Uniqueness

4-Fluoro-N-hydroxy-2,6-dimethylaniline is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

478976-70-4

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

N-(4-fluoro-2,6-dimethylphenyl)hydroxylamine

InChI

InChI=1S/C8H10FNO/c1-5-3-7(9)4-6(2)8(5)10-11/h3-4,10-11H,1-2H3

InChI Key

JROFZZPJVPLMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NO)C)F

Origin of Product

United States

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